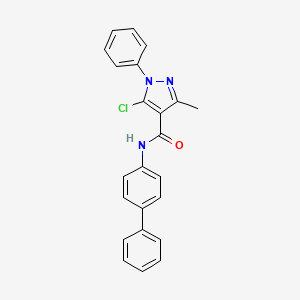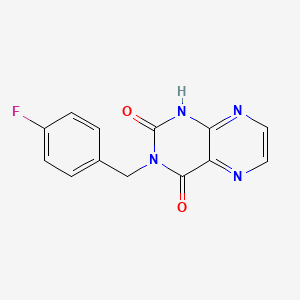![molecular formula C22H23N3O2S B12496364 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and methyl groups. The sulfanyl group is then attached to the imidazole ring, and finally, the acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial scale, ensuring that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted benzyl derivatives.
Scientific Research Applications
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds with target proteins. The acetamide moiety can enhance the compound’s binding affinity to its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide
- **this compound analogs
- **Other imidazole derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S/c1-15(26)11-18-9-6-10-19(12-18)24-21(27)14-28-22-23-16(2)20(25-22)13-17-7-4-3-5-8-17/h3-10,12H,11,13-14H2,1-2H3,(H,23,25)(H,24,27) |
InChI Key |
IGOWEPVGFAJSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=CC(=C2)CC(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12496283.png)
![3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one](/img/structure/B12496290.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide](/img/structure/B12496292.png)

![N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12496306.png)
![4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)

![N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12496326.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12496332.png)
![2-amino-1-[2-(dimethylamino)ethyl]-3-(3,3-dimethyl-2-oxobutyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12496338.png)
![4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12496345.png)
![2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)
![4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12496371.png)
